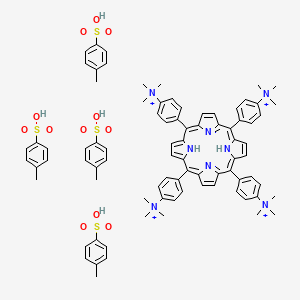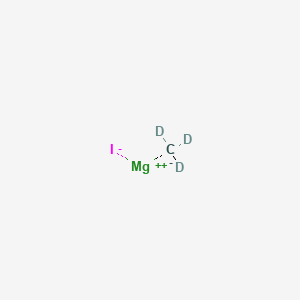
Propane-2-d, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-2-d, 2-methyl- is a chemical compound with the molecular formula C5H12O. It is also known as 2-methoxy-2-methylpropane. This compound is an ether, specifically a methyl tert-butyl ether (MTBE), which is commonly used as a fuel additive to increase the octane number and reduce engine knocking.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-2-d, 2-methyl- can be synthesized through the reaction of isobutylene with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure a high yield of the desired product. The general reaction is as follows:
Isobutylene+Methanol→Propane-2-d, 2-methyl-
Industrial Production Methods
In industrial settings, the production of propane-2-d, 2-methyl- involves the use of large-scale reactors where isobutylene and methanol are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrofluoric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-2-d, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and acetone.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Hydrolysis: In the presence of water and an acid catalyst, it can be hydrolyzed to form methanol and isobutylene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used.
Hydrolysis: Acidic conditions with catalysts like sulfuric acid (H2SO4) are typically employed.
Major Products
Oxidation: Formaldehyde and acetone.
Substitution: Various halogenated derivatives.
Hydrolysis: Methanol and isobutylene.
Applications De Recherche Scientifique
Propane-2-d, 2-methyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Widely used as a fuel additive to improve combustion efficiency and reduce emissions.
Mécanisme D'action
The mechanism of action of propane-2-d, 2-methyl- involves its interaction with various molecular targets and pathways. As a fuel additive, it enhances the combustion process by increasing the octane number, which reduces engine knocking and improves fuel efficiency. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropane (Isobutane): A hydrocarbon with similar structural features but lacks the ether functional group.
2,2-Dimethylpropane (Neopentane): Another hydrocarbon with a similar carbon skeleton but different functional groups.
Methyl tert-butyl ether (MTBE): A closely related compound with similar chemical properties and applications.
Uniqueness
Propane-2-d, 2-methyl- is unique due to its ether functional group, which imparts distinct chemical reactivity and physical properties. Its ability to act as a fuel additive and its applications in various scientific fields make it a versatile and valuable compound.
Propriétés
Formule moléculaire |
C4H10 |
|---|---|
Poids moléculaire |
59.13 g/mol |
Nom IUPAC |
2-deuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4D |
Clé InChI |
NNPPMTNAJDCUHE-QYKNYGDISA-N |
SMILES isomérique |
[2H]C(C)(C)C |
SMILES canonique |
CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)








![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)



